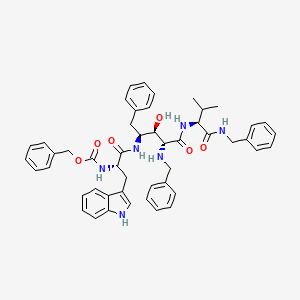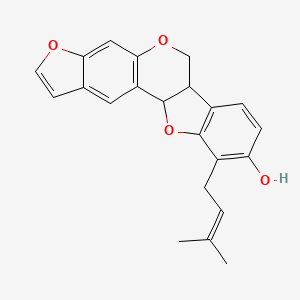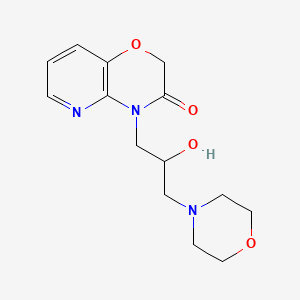
4-(2-Hydroxy-3-(4-morpholinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxy-3-(4-morpholinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring, a pyrido-oxazine core, and a hydroxypropyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-(4-morpholinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido-Oxazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido-oxazine ring system.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group is introduced via nucleophilic substitution reactions, often using reagents like epoxides or halohydrins.
Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution or addition reactions, utilizing morpholine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-3-(4-morpholinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The morpholine ring and hydroxypropyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-Hydroxy-3-(4-morpholinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-3-(4-morpholinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine core and have been studied for their biological activities, particularly as fibroblast growth factor receptor inhibitors.
Morpholine derivatives: Compounds containing the morpholine ring are widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
4-(2-Hydroxy-3-(4-morpholinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one is unique due to its combination of a morpholine ring, a hydroxypropyl group, and a pyrido-oxazine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
86267-12-1 |
|---|---|
Molecular Formula |
C14H19N3O4 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
4-(2-hydroxy-3-morpholin-4-ylpropyl)pyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C14H19N3O4/c18-11(8-16-4-6-20-7-5-16)9-17-13(19)10-21-12-2-1-3-15-14(12)17/h1-3,11,18H,4-10H2 |
InChI Key |
WWTCNESOMRBVBL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(CN2C(=O)COC3=C2N=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


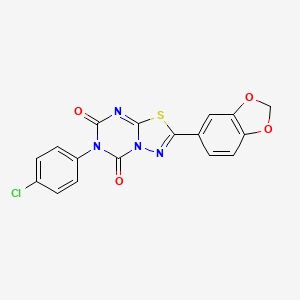
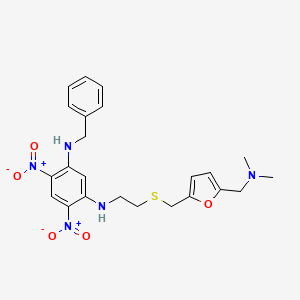

![4-[3-[4-chloro-3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol;oxalic acid](/img/structure/B15185354.png)

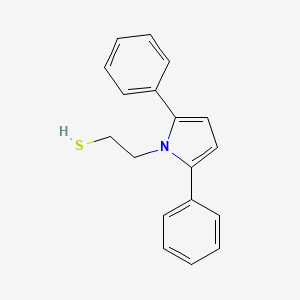
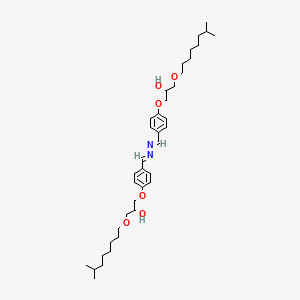
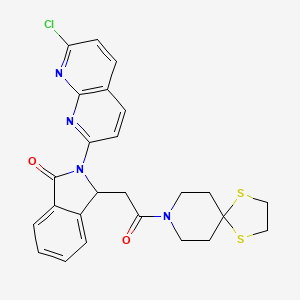
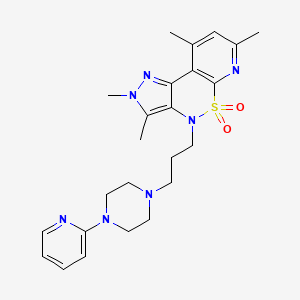
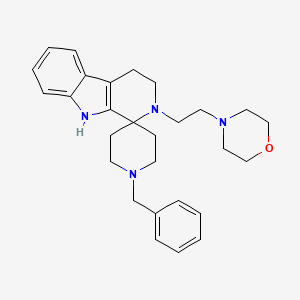
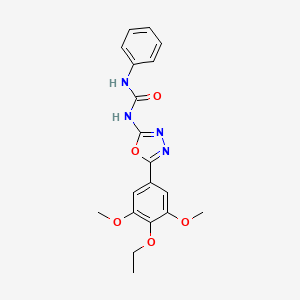
![oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)benzamide](/img/structure/B15185396.png)
